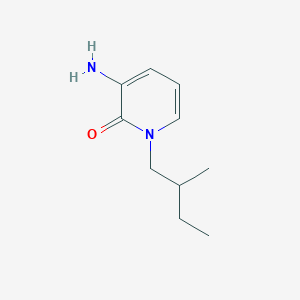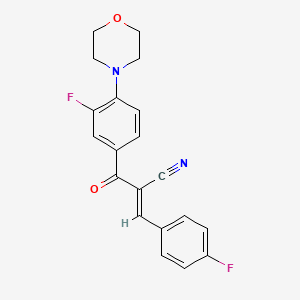![molecular formula C9H17IO2 B13073711 3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane](/img/structure/B13073711.png)
3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane is a chemical compound with the molecular formula C₉H₁₇IO₂ and a molecular weight of 284.13 g/mol . This compound is characterized by the presence of an iodine atom, an oxolane ring, and a 3-methylbutan-2-yl group. It is primarily used for research purposes in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane typically involves the iodination of a precursor compound containing an oxolane ring and a 3-methylbutan-2-yl group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
化学反应分析
Types of Reactions
3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce hydroxyl groups .
科学研究应用
3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane involves its interaction with specific molecular targets. The iodine atom and oxolane ring play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by interacting with enzymes, receptors, or other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxane: Similar structure but lacks the oxolane ring.
4-Iodo-3-methylisoxazol-5-yl)methanol: Contains an isoxazole ring instead of an oxolane ring.
Uniqueness
3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane is unique due to the presence of both an iodine atom and an oxolane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications .
属性
分子式 |
C9H17IO2 |
|---|---|
分子量 |
284.13 g/mol |
IUPAC 名称 |
3-iodo-4-(3-methylbutan-2-yloxy)oxolane |
InChI |
InChI=1S/C9H17IO2/c1-6(2)7(3)12-9-5-11-4-8(9)10/h6-9H,4-5H2,1-3H3 |
InChI 键 |
NAJWXNGEXKIHIW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)OC1COCC1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B13073636.png)
![Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13073639.png)
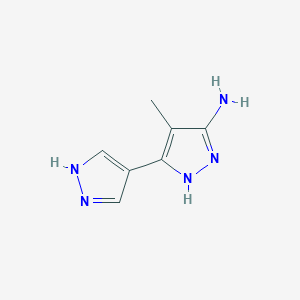
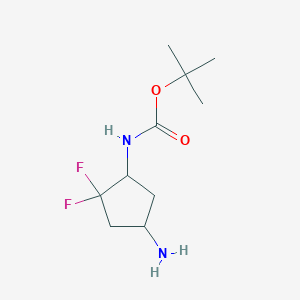
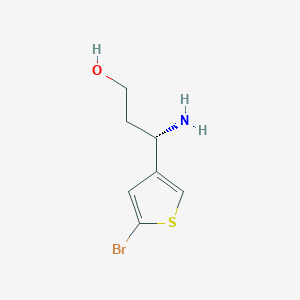
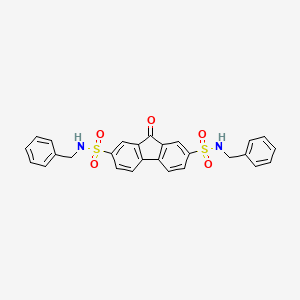
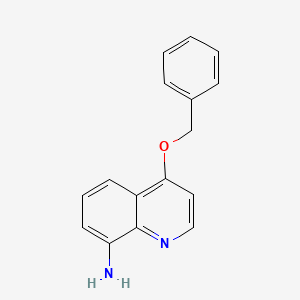
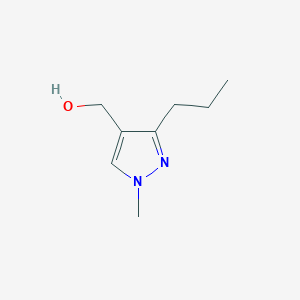
![4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073679.png)
